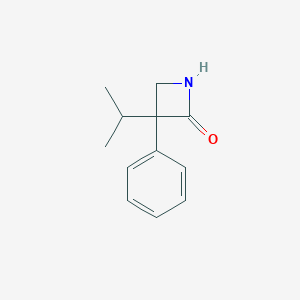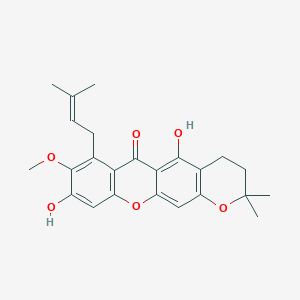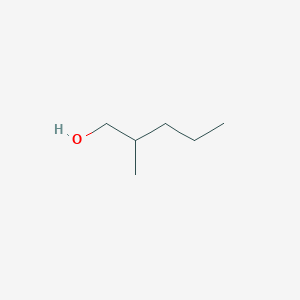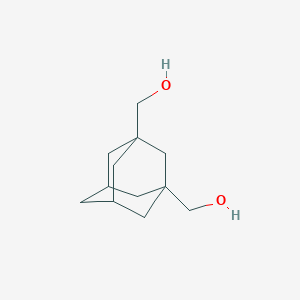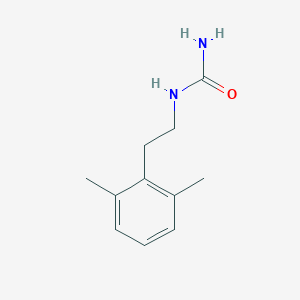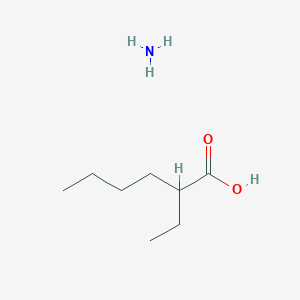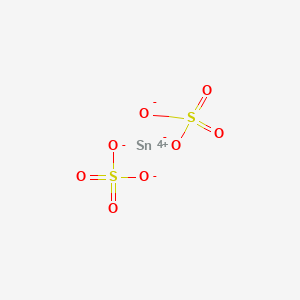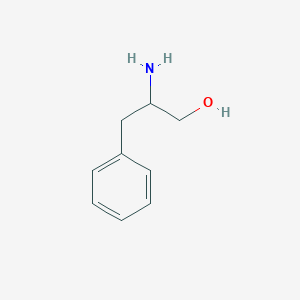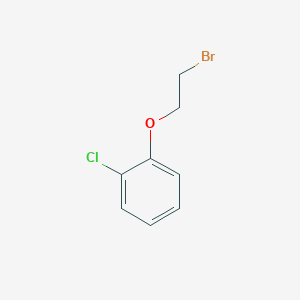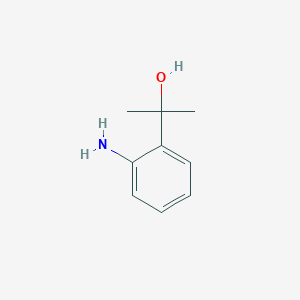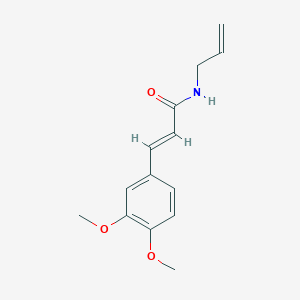
N-Allyl-3,4-dimethoxycinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-3,4-dimethoxycinnamamide (also known as ADC) is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. ADC is a member of the cinnamamide family and is known for its unique chemical structure and properties.
Mecanismo De Acción
ADC is believed to exert its effects through the modulation of dopamine receptors in the brain. Specifically, ADC has been shown to selectively bind to the D2 dopamine receptor, leading to the inhibition of dopamine release. This inhibition of dopamine release is thought to be responsible for the anti-tumor activity of ADC.
Efectos Bioquímicos Y Fisiológicos
ADC has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. ADC has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ADC in lab experiments is its unique chemical structure, which allows for the selective modulation of dopamine receptors. However, there are also limitations to using ADC in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are many potential future directions for the research on ADC. One area of focus could be the development of new drugs based on the structure of ADC. Another area of focus could be the study of the role of dopamine receptors in various diseases, including Parkinson's disease and schizophrenia. Additionally, the potential use of ADC in combination with other drugs for the treatment of cancer could also be explored.
Conclusion:
In conclusion, N-Allyl-3,4-dimethoxycinnamamide is a synthetic compound with unique chemical properties that has shown potential in various scientific research applications. The synthesis of ADC is a complex process that requires careful control of reaction conditions. ADC has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. While there are limitations to using ADC in lab experiments, there are also many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of ADC involves the reaction of cinnamic acid with N-allyl-N-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of ADC. The synthesis of ADC is a complex process that requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
ADC has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, ADC has been shown to have anti-tumor activity in vitro and in vivo. In neuroscience, ADC has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, ADC has been used as a lead compound for the development of new drugs.
Propiedades
Número CAS |
16873-88-4 |
|---|---|
Nombre del producto |
N-Allyl-3,4-dimethoxycinnamamide |
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
Clave InChI |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Sinónimos |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



